molecular formula C2H2AsNa3O5 B12844707 Sodium 2-arsonatoacetate

Sodium 2-arsonatoacetate

Cat. No.: B12844707
M. Wt: 249.93 g/mol
InChI Key: FXLDTIDAEJIGOF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-arsonatoacetate is a high-purity organoarsenic compound intended for research and laboratory use only. As a sodium salt of an arsonic acid, it serves as a valuable precursor or intermediate in the synthesis of more complex chemical structures. Its research applications are primarily found in specialized organic synthesis and may be investigated for the development of novel materials or biochemical probes. Researchers value this compound for its unique physicochemical properties stemming from the arsenic moiety. Strict safety protocols must be followed when handling this material. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C2H2AsNa3O5

Molecular Weight

249.93 g/mol

IUPAC Name

trisodium;2-arsonatoacetate

InChI

InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3

InChI Key

FXLDTIDAEJIGOF-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Coordination Chemistry of 2 Arsonatoacetate Ligands

Ligand Design and Coordination Modes of the 2-Arsonatoacetate Moiety

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and function of the resulting metal complexes. The 2-arsonatoacetate anion is a bifunctional ligand containing both a hard carboxylate group and a borderline arsonate group, which allows for versatile coordination behavior with a range of metal ions.

Chelating Properties of the Arsonate and Carboxylate Functional Groups

The 2-arsonatoacetate ligand features two distinct functional groups capable of coordinating to a metal center: the carboxylate group (-COO⁻) and the arsonate group (-AsO₃²⁻). Both groups are capable of acting as Lewis bases, donating electron pairs to a metal cation (a Lewis acid). mit.edu

The carboxylate group is a classic hard donor, preferring to bind to hard metal ions. It can coordinate to a metal center in several ways, including monodentate, bidentate chelating, and bridging modes. researchgate.net The bidentate chelating mode, where both oxygen atoms of the carboxylate bind to the same metal center, forms a stable four-membered ring. In bridging modes, the carboxylate group can link two or more metal centers, facilitating the formation of coordination polymers. studylib.net

The arsonate group is considered a borderline donor, capable of coordinating with a wider range of metal ions. Its coordination chemistry is analogous to the more commonly studied phosphate (B84403) and sulfonate groups. The arsonate group has three oxygen atoms available for coordination, allowing it to act as a multidentate ligand. It can bridge multiple metal centers, leading to the formation of high-dimensional networks. The coordination of the arsonate group is a key factor in the structural diversity of the resulting complexes.

The presence of both groups on the same molecule allows 2-arsonatoacetate to act as a chelating agent, forming a stable ring structure with a metal ion. This "chelate effect" enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands. mit.edu

Multidentate Coordination Potential and Isomerism

The 2-arsonatoacetate ligand is inherently a multidentate ligand , meaning it can form multiple bonds with a central metal ion. northwestern.eduornl.gov The combination of the carboxylate and arsonate groups provides several potential donor atoms (the oxygen atoms), allowing for versatile coordination modes. northwestern.edunih.gov This versatility can lead to the formation of various isomers, which are compounds with the same chemical formula but different arrangements of atoms. nih.govamericanelements.comdrugfuture.combirmingham.ac.uk

Coordination Isomerism: In compounds containing complex cations and anions, the interchange of ligands between the two coordination spheres results in coordination isomers. nih.govamericanelements.com For example, a salt containing a metal cation complexed with 2-arsonatoacetate and a complex anion with other ligands could have an isomer where the 2-arsonatoacetate is instead part of the anionic complex.

Geometric Isomerism (cis-trans): In square planar or octahedral complexes, the spatial arrangement of ligands can differ. researchgate.net If a metal complex contains two 2-arsonatoacetate ligands and other monodentate ligands, cis and trans isomers are possible, where the 2-arsonatoacetate ligands are positioned adjacent to (cis) or opposite (trans) each other. americanelements.combirmingham.ac.uk

Linkage Isomerism: While less common for carboxylate and arsonate groups which coordinate through oxygen, linkage isomerism can occur if a ligand has multiple, chemically distinct donor atoms. nih.govdrugfuture.com

The specific coordination mode and resulting isomerism depend on several factors, including the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of other competing ligands. northwestern.edu

Influence of Ligand Geometry and Electronic Structure on Complex Formation

The geometry and electronic properties of the 2-arsonatoacetate ligand significantly influence the structure and stability of the metal complexes it forms. The flexible methylene (B1212753) bridge (-CH₂-) between the arsonate and carboxylate groups allows for a degree of conformational freedom, enabling the ligand to adapt to the preferred coordination geometry of different metal ions.

The electronic structure, specifically the distribution of electron density on the oxygen donor atoms, affects the strength and nature of the metal-ligand bonds. The carboxylate group, being a hard base, forms stronger bonds with hard metal acids, while the borderline arsonate group can interact effectively with both hard and soft metal centers. This dual nature allows for fine-tuning of the electronic properties of the resulting metal complex. The ligand's electronic character can influence properties such as the complex's color, magnetic behavior, and catalytic activity.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Arsonate Ligands

The ability of the 2-arsonatoacetate ligand to bridge multiple metal centers makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). studylib.netcrunchchemistry.co.uk These materials consist of metal ions or clusters (nodes) linked by organic molecules (linkers) to form extended one-, two-, or three-dimensional networks. mdpi.com

Design and Directed Synthesis of Arsonate-Based MOFs

The design of MOFs is a process of "reticular chemistry," where the final topology of the framework can be predicted and controlled by carefully selecting the geometry of the metal node and the organic linker. doi.orgnih.govresearchgate.net The 2-arsonatoacetate ligand, with its multiple coordination points and specific geometry, can be used to direct the assembly of novel MOF structures.

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a solvent and heated in a sealed container. researchgate.netscispace.com The choice of solvent, temperature, reaction time, and the presence of modulating agents can influence the crystallization process and determine the final structure and properties of the MOF. doi.org The goal is to create materials with high porosity, large surface areas, and chemical stability, which are desirable for applications in gas storage, separation, and catalysis. nih.gov

Solution-Phase Coordination Equilibria and Speciation

Without primary research data on the behavior of the 2-arsonatoacetate ligand with various metal ions, any attempt to write the requested article would be scientifically unfounded.

Biogeochemical Cycling and Environmental Transformations of Organoarsenic Compounds with Focus on Arsonatoacetates

Mechanisms of Arsenic Biotransformation Relevant to Organoarsenicals

Microorganisms have evolved diverse mechanisms to metabolize arsenic compounds as a means of detoxification and, in some cases, energy generation. These biotransformation processes play a crucial role in the cycling of organoarsenicals in both terrestrial and aquatic ecosystems.

Microbial methylation is a significant pathway in the biotransformation of inorganic arsenic, leading to the formation of various organoarsenic compounds. This process, first described by Challenger, involves the sequential reduction of pentavalent arsenic to trivalent arsenic, followed by the addition of a methyl group. researchgate.net The primary methyl donor in these reactions is S-adenosylmethionine (SAM). nih.govnih.gov

The key enzyme responsible for arsenic methylation in microbes is arsenite S-adenosylmethionine methyltransferase (ArsM). nih.govacs.org This enzyme catalyzes the transfer of a methyl group from SAM to arsenite (As(III)), initiating a series of methylation steps that can produce monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide (TMAO), as well as volatile arsines. nih.govnih.gov The expression of the arsM gene has been identified in a wide range of microorganisms, indicating that arsenic methylation is a widespread detoxification mechanism. acs.orgnih.gov In mammals, a similar enzyme, arsenite methyltransferase (AS3MT), is responsible for the methylation of inorganic arsenic. frontiersin.org

The Challenger pathway for arsenic biomethylation can be summarized as follows:

Reduction of arsenate (As(V)) to arsenite (As(III)).

Oxidative methylation of As(III) to form monomethylarsonic acid (MMA(V)).

Reduction of MMA(V) to monomethylarsonous acid (MMA(III)).

Oxidative methylation of MMA(III) to form dimethylarsinic acid (DMA(V)).

Reduction of DMA(V) to dimethylarsinous acid (DMA(III)).

Oxidative methylation of DMA(III) to form trimethylarsine oxide (TMAO).

It is important to note that the trivalent methylated intermediates, MMA(III) and DMA(III), are generally more toxic than their pentavalent counterparts and inorganic arsenite. frontiersin.org

Key Enzymes and Products in Microbial Arsenic Methylation
EnzymeMethyl DonorSubstrateKey ProductsReferences
Arsenite S-adenosylmethionine methyltransferase (ArsM)S-adenosylmethionine (SAM)Arsenite (As(III))Monomethylarsonic acid (MMA), Dimethylarsinic acid (DMA), Trimethylarsine oxide (TMAO) nih.govnih.govacs.org
Arsenite methyltransferase (AS3MT) (in mammals)S-adenosylmethionine (SAM)Arsenite (As(III))Monomethylarsonic acid (MMA), Dimethylarsinic acid (DMA) frontiersin.org

Just as microorganisms can methylate arsenic, some are also capable of demethylating organoarsenic compounds, breaking the carbon-arsenic (C-As) bond. This process is a critical component of the arsenic biogeochemical cycle, returning organoarsenicals to their inorganic forms. frontiersin.org

A key enzyme in this process is ArsI, a C-As lyase. frontiersin.orgnih.govnih.gov This enzyme catalyzes the cleavage of the C-As bond in trivalent methylated arsenic species, such as MMA(III), to produce inorganic arsenite (As(III)). frontiersin.org The activity of ArsI is dependent on iron and oxygen. frontiersin.org

The demethylation of pentavalent organoarsenicals like DMA(V) is thought to be a two-step process. nih.gov First, the pentavalent methylated arsenic species is reduced to its trivalent form. Subsequently, an enzyme such as ArsI can cleave the C-As bond. nih.gov Studies have shown that some bacteria, like Streptomyces sp. MD1, can demethylate MMA(V) to As(V), suggesting a coordinated process potentially involving multiple microorganisms. nih.gov For instance, Burkholderia sp. MR1 can reduce DMA(V) to MMA(V) but cannot further demethylate it, while Streptomyces sp. MD1 can then demethylate the resulting MMA(V). nih.gov It has been suggested that sulfate-reducing bacteria and methanogenic archaea are involved in arsenic methylation and demethylation processes in environments like paddy soils. oup.com

Redox transformations are fundamental to the biogeochemical cycling of arsenic and its organic derivatives. These reactions involve the change in the oxidation state of the arsenic atom, which significantly affects the compound's toxicity and mobility. The reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)) is a common step in many arsenic biotransformation pathways, including methylation. nih.gov

In the context of organoarsenicals, redox transformations are equally important. For example, the detoxification of the highly toxic MMA(III) can occur through oxidation to the less toxic MMA(V). nih.govnih.gov This reaction is catalyzed by the enzyme ArsH, an NADPH-FMN oxidoreductase. nih.gov This process represents a resistance mechanism for some bacteria to the toxic effects of trivalent methylated arsenicals. nih.gov

Enzymes Involved in Redox Transformations of Organoarsenicals
EnzymeReaction CatalyzedSubstrateProductSignificanceReferences
ArsH (NADPH-FMN oxidoreductase)OxidationMonomethylarsonous acid (MMA(III))Monomethylarsonic acid (MMA(V))Detoxification of trivalent methylated arsenicals. nih.gov
Various reductasesReductionMonomethylarsonic acid (MMA(V)), Dimethylarsinic acid (DMA(V))Monomethylarsonous acid (MMA(III)), Dimethylarsinous acid (DMA(III))Prerequisite for C-As bond cleavage by ArsI; increases toxicity. nih.gov

Environmental Fate and Transport of Arsonatoacetates in Aquatic and Terrestrial Systems

The environmental fate and transport of arsonatoacetates are governed by a combination of chemical, physical, and biological processes. These processes determine the persistence, mobility, and ultimate distribution of these compounds in aquatic and terrestrial environments.

Organoarsenic compounds, including arsonatoacetates, can be degraded in the environment through various abiotic pathways. Hydrolysis and photolysis are two of the most significant abiotic degradation mechanisms.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.orgchemguide.co.ukyoutube.com For an arsonatoacetate, which is an ester, hydrolysis would likely involve the cleavage of the ester bond. This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.ukyoutube.com Under environmental conditions, this would lead to the formation of an arsonate and an alcohol. The rate of hydrolysis is dependent on factors such as pH and temperature. viu.ca

Photolysis is the degradation of a compound by light. acs.orgcabidigitallibrary.org In aquatic environments, organoarsenic compounds can undergo photolytic transformation. cabidigitallibrary.org The presence of other substances in the water, such as dissolved organic matter, can influence the rate and products of photolysis. The energy from sunlight can lead to the breaking of chemical bonds within the arsonatoacetate molecule, potentially leading to its degradation into simpler arsenic species and organic fragments.

The transport and bioavailability of arsonatoacetates in the environment are heavily influenced by their interaction with solid phases such as soil and sediment. osti.gov Adsorption to these matrices can significantly reduce the mobility of these compounds in both terrestrial and aquatic systems.

The adsorption of arsenic species is largely controlled by the physicochemical properties of the soil or sediment, including its mineralogy, organic matter content, and pH. researchgate.netnih.govworldnewsnaturalsciences.com Iron and manganese oxides are particularly important sorbents for arsenic. osti.gov The arsonato group of sodium 2-arsonatoacetate is expected to behave similarly to arsenate, which forms strong surface complexes with these metal oxides. osti.govconfex.com

Soil organic matter can also play a role in the binding of arsenic compounds. nih.govacs.org It can either act as a direct sorbent or form complexes with metal ions like iron, which then bind the arsonatoacetate in a ternary complex. confex.comacs.org The extent of adsorption is also pH-dependent, as the charge of both the arsonatoacetate molecule and the surface of the soil or sediment particles will vary with pH. researchgate.networldnewsnaturalsciences.com In general, higher adsorption is often observed under acidic to neutral pH conditions for arsenate-like species. osti.gov

The binding of arsonatoacetates to sediments in aquatic systems follows similar principles. researchgate.netnih.gov Sediments rich in iron oxides and organic matter are likely to have a high capacity for sequestering these compounds, thereby reducing their concentration in the overlying water column. researchgate.net

Factors Influencing the Interaction of Arsonatoacetates with Environmental Matrices
Environmental Matrix ComponentInteraction MechanismEffect on MobilityReferences
Iron and Manganese OxidesSurface complexation (adsorption)Decreased osti.gov
Clay MineralsAdsorptionDecreased researchgate.net
Soil Organic MatterDirect adsorption and formation of ternary complexesCan be decreased or increased depending on conditions nih.govacs.org
pHAffects surface charge of adsorbents and speciation of the arsonatoacetateVariable researchgate.networldnewsnaturalsciences.com

Bioavailability and Bioaccumulation in Controlled Environmental Models

There is no available scientific literature that has investigated the bioavailability and bioaccumulation of this compound in controlled environmental models. Studies on other organoarsenic compounds have shown that bioavailability can be influenced by factors such as sediment chemistry, water pH, and the presence of other organic matter, but these findings cannot be directly extrapolated to this compound without specific research.

Data on the bioaccumulation of this compound in aquatic or terrestrial organisms is not present in the current body of scientific research.

Role of Microorganisms in Arsonatoacetate Biotransformation

While microorganisms are known to play a crucial role in the biotransformation of various arsenic species, specific studies focusing on the microbial transformation of this compound have not been published.

Identification and Characterization of Arsenic-Tolerant Microbial Species

No studies have specifically identified or characterized microbial species that are tolerant to or capable of metabolizing this compound. Research has identified numerous arsenic-tolerant bacteria and fungi, but their tolerance has been assessed using inorganic arsenic (arsenate and arsenite) or other common organoarsenic compounds like roxarsone (B1679585) and dimethylarsinic acid.

Table 1: Examples of Characterized Arsenic-Tolerant Microbial Species (General Arsenic Tolerance, Not Specific to this compound)

Microbial Species Tolerance Mechanism Source of Isolation
Bacillus sp. Arsenic efflux, reduction Contaminated soil
Pseudomonas sp. Arsenic oxidation, reduction Industrial effluent
Acinetobacter sp. Biosorption, bioaccumulation Mine tailings

This table is for illustrative purposes of general arsenic tolerance and does not imply any of these species interact with this compound.

Elucidation of Enzymatic Mechanisms and Genetic Basis of Arsenic Resistance Operons (ars operons)

The enzymatic mechanisms and the specific role of arsenic resistance (ars) operons in the biotransformation of this compound have not been elucidated. The ars operon is the primary genetic system for arsenic detoxification in many microorganisms. Its genes encode for proteins that perform functions such as the reduction of arsenate to arsenite (ArsC), the extrusion of arsenite from the cell (ArsB/Acr3), and the regulation of the operon (ArsR/ArsD).

It is hypothesized that if a microorganism were to metabolize this compound, it might involve enzymes that cleave the carbon-arsenic bond, a process catalyzed by C-As lyases (like ArsI), or enzymes that oxidize or reduce the arsenic moiety. However, without experimental data, the specific enzymes and the response of the ars operon to this compound remain unknown.

Table 2: Key Genes and Functions in a Typical ars Operon

Gene Protein Function
arsR ArsR Transcriptional repressor; senses arsenite.
arsD ArsD Arsenic chaperone; transfers arsenite to ArsA.
arsA ArsA ATPase; provides energy for the efflux pump.
arsB ArsB Membrane-spanning efflux protein.

This table represents a generalized model of the ars operon for inorganic arsenic and its direct applicability to this compound has not been studied.

Advanced Analytical Methodologies for Speciation Analysis of Sodium 2 Arsonatoacetate

Principles of Chemical Speciation Analysis for Organoarsenic Compounds

Chemical speciation analysis for organoarsenic compounds involves the separation, identification, and quantification of the different chemical forms of arsenic present in a sample. The toxicity and bioavailability of arsenic are highly dependent on its chemical form. wikipedia.orgmdpi.com For instance, inorganic arsenic species are generally more toxic than many organic forms. thermofisher.com Organoarsenic compounds, such as sodium 2-arsonatoacetate, can possess unique chemical properties that necessitate specific analytical approaches.

The fundamental steps in the speciation analysis of organoarsenic compounds include:

Sample Preparation: This crucial step aims to extract the arsenic species from the sample matrix without altering their chemical form. For water-soluble organoarsenic compounds, this often involves extraction with water, methanol-water mixtures, or dilute acids. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the most widely used technique for separating different organoarsenic species. nih.gov The choice of chromatographic mode depends on the physicochemical properties of the analytes.

Detection: An element-specific detector is required to selectively and sensitively measure the arsenic-containing compounds as they elute from the HPLC column. Inductively coupled plasma mass spectrometry (ICP-MS) is the most common and powerful detector for this purpose. nih.gov

The stability of the arsenic species throughout the analytical process is a critical consideration to ensure accurate speciation results.

Chromatographic Separation Techniques for Arsonatoacetate Species

The separation of arsonatoacetate species from other arsenic compounds and matrix components is typically achieved using HPLC. The choice of the stationary and mobile phases is dictated by the chemical nature of this compound, which is an anionic and polar molecule.

High-Performance Liquid Chromatography (HPLC) with Ion-Exchange Mechanisms

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules. Given that this compound possesses a negatively charged arsonato group, anion-exchange chromatography is a suitable separation method. rutgers.edu In this technique, the stationary phase consists of a solid support with positively charged functional groups that interact with the anionic analytes.

The separation is achieved by eluting the analytes with a mobile phase containing competing anions. rutgers.edu By carefully controlling the pH and ionic strength of the mobile phase, different anionic arsenic species can be separated based on their charge and affinity for the stationary phase. Gradient elution, where the concentration of the competing anion in the mobile phase is gradually increased, is often employed to separate a wide range of organoarsenic compounds in a single run. nih.gov

Table 1: Typical HPLC-IEC Parameters for Organoarsenic Speciation

ParameterTypical Value/Condition
Column Anion-exchange (e.g., Hamilton PRP-X100)
Mobile Phase Ammonium (B1175870) carbonate or phosphate (B84403) buffer
pH 8-10
Elution Mode Gradient
Flow Rate 0.8 - 1.5 mL/min
Injection Volume 20 - 100 µL

This table presents typical parameters for the separation of anionic organoarsenic compounds and is expected to be applicable for the analysis of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Multi-Mechanism Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer.

The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. elementlabsolutions.com More polar compounds, like this compound is expected to be, are more strongly retained. HILIC can offer a different selectivity compared to ion-exchange chromatography and can be advantageous for separating complex mixtures of polar organoarsenic compounds. researchgate.net The separation can be influenced by a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions. elementlabsolutions.com

Hyphenated Detection Systems for Enhanced Selectivity and Sensitivity

To achieve the high selectivity and sensitivity required for arsenic speciation analysis, the HPLC system is coupled to an element-specific detector. This combination is known as a hyphenated technique.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic Detection

Inductively coupled plasma mass spectrometry (ICP-MS) is the detector of choice for arsenic speciation when coupled with HPLC. nih.govspectroscopyonline.com The eluent from the HPLC column is introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the arsenic atoms present in the eluting compounds. The resulting arsenic ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

The primary advantages of ICP-MS for this application include:

High Sensitivity: ICP-MS can detect arsenic at very low concentrations, often in the parts-per-trillion (ng/L) range. thermofisher.com

High Selectivity: By monitoring the specific mass of arsenic (m/z 75), ICP-MS provides excellent selectivity, minimizing interferences from co-eluting non-arsenic-containing compounds. agilent.com

Element Specificity: ICP-MS specifically detects arsenic, simplifying chromatograms and facilitating the identification of arsenic-containing peaks. agilent.com

Optimization of HPLC-ICP-MS Methods for Arsonatoacetate Speciation

The optimization of the hyphenated HPLC-ICP-MS method is crucial for achieving reliable and accurate speciation of this compound. nih.gov Key parameters that require careful optimization include:

HPLC Mobile Phase Composition: The mobile phase must be compatible with the ICP-MS system. High concentrations of non-volatile salts, such as phosphates, can cause deposition on the interface cones of the ICP-MS, leading to signal drift and reduced sensitivity. agilent.com Volatile buffers like ammonium carbonate or ammonium acetate (B1210297) are often preferred. nih.gov The pH of the mobile phase is also critical as it affects the charge of the arsonatoacetate and thus its retention on an ion-exchange column.

ICP-MS Operating Conditions: The plasma conditions (e.g., RF power, gas flow rates) and ion optics settings need to be optimized for maximum arsenic sensitivity. agilent.com

Interface between HPLC and ICP-MS: The connection between the HPLC and the ICP-MS nebulizer must be efficient and minimize dead volume to prevent peak broadening.

Table 2: Performance Characteristics of a Typical Optimized HPLC-ICP-MS Method for Organoarsenic Speciation

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L
Linearity (R²) > 0.999
Precision (RSD) < 5%

This table illustrates typical performance characteristics for the analysis of organoarsenic compounds using HPLC-ICP-MS. Similar performance would be expected for a validated method for this compound.

Sample Preparation and Preservation Strategies for Maintaining Speciation Integrity

The accuracy of speciation analysis for this compound and other organoarsenicals is fundamentally dependent on maintaining the integrity of the arsenic species from the point of collection to the moment of analysis. researchgate.net The chemical form of arsenic can be altered by various factors, including temperature, pH, light exposure, and microbial activity, leading to erroneous quantification of the target analyte. Therefore, robust sample preparation and preservation strategies are critical prerequisites for obtaining reliable results. researchgate.netnih.gov

Sample Preparation:

The primary goal of sample preparation is to extract the target analytes from the sample matrix while preventing any inter-conversion of species. nih.gov The choice of extraction technique is dictated by the sample matrix (e.g., water, soil, biological tissues) and the physicochemical properties of the arsenic species.

Extraction from Solid Matrices: For solid samples like soil, sediment, or biological tissues, mild extraction conditions are typically employed to liberate the analytes without causing species transformation. nih.gov Common extraction solvents include mixtures of methanol and water, which are effective for water-soluble arsenic species. nih.govdtu.dk Techniques such as mechanical shaking, ultrasonic baths, or microwave-assisted extraction can be used to enhance extraction efficiency, though conditions like temperature and duration must be carefully optimized. nih.govdtu.dk

Extraction from Liquid Matrices: Aqueous samples are often analyzed directly or may require a pre-concentration step to improve detection limits. rsc.org Microextraction techniques (METs), such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are modern, green approaches that minimize solvent use while improving extraction efficacy and reducing interferences. nih.gov

Preservation Strategies:

Once collected, samples must be preserved to prevent changes in arsenic speciation. The most effective strategies often involve a combination of temperature control and chemical stabilization.

Temperature Control: Low-temperature storage is the most common and effective method for preserving arsenic species in various matrices. For urine samples, storage at 4°C or -20°C is suitable for up to two months without significant changes in the concentration of common arsenic species. researchgate.netnih.gov For long-term storage, especially for biological samples, freezing at -70°C is recommended to halt biological activity and slow chemical reactions that could alter speciation. cdc.govnih.gov

Chemical Preservation: The addition of chemical preservatives can help stabilize arsenic species, particularly in water samples. A combination of acetic acid and EDTA is often used; the acetic acid helps prevent the oxidation or reduction of arsenic species, while EDTA complexes with metals like iron to prevent the sorption of arsenic onto metal-oxide precipitates. eurofins.comusgs.gov However, strong acidification is generally avoided as it can cause relative changes in the concentrations of inorganic arsenic species. researchgate.netnih.gov

Degassing and Headspace Minimization: To prevent oxidation, particularly of arsenite (As(III)) to arsenate (As(V)), samples and buffers can be degassed. nih.gov Storing samples in airtight containers with minimal headspace further limits their exposure to atmospheric oxygen.

The following table summarizes common preservation strategies for different sample types to maintain arsenic speciation integrity.

Sample TypePreservation MethodKey Considerations
Water Filtration (0.45 µm), Refrigeration (≤6°C), Addition of EDTA/Acetic AcidField preservation is crucial to prevent rapid changes. eurofins.comalsglobal.com
Urine Refrigeration (4°C) or Freezing (-20°C to -70°C)Stable for up to 2 months at 4°C or -20°C without additives. researchgate.netnih.gov Long-term stability is matrix-dependent. nih.gov
Biological Tissues Freezing (≤ -20°C, preferably -70°C or lower)Samples should be frozen immediately after collection to stop enzymatic and microbial activity. cdc.govalsglobal.com
Soil/Sediment Freezing or Cold Storage (4°C) in the darkMinimizes microbial transformations. Analysis should be performed as soon as possible after collection.

Method Validation and Quality Control in Arsonatoacetate Speciation Analysis

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. In the context of speciation analysis for this compound, validation confirms that the method can accurately and reliably identify and quantify the specific arsenic species without interference from the sample matrix or other arsenic compounds. nih.govresearchgate.net Rigorous quality control (QC) measures are implemented in parallel to monitor the performance of the method on an ongoing basis. nih.gov

Method Validation Parameters:

A comprehensive validation study for an arsenic speciation method, typically employing techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), involves the assessment of several key parameters: nih.govresearchgate.net

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards of known concentrations. nih.gov

Selectivity: The method must demonstrate the ability to unequivocally measure the target analyte in the presence of other components that may be expected to be present, such as other arsenic species or matrix components. nih.gov This is often demonstrated by achieving baseline separation of chromatographic peaks. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net For arsenic species in soil, LOQs have been reported in the range of 0.047 to 0.168 µg g⁻¹. researchgate.net

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. nih.govresearchgate.net The percentage of the spiked amount that is measured is the recovery. Satisfactory recoveries for arsenic species typically range from 82% to 120%. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For arsenic speciation, absolute CV values of 3-14% are considered acceptable. nih.gov

The table below outlines the typical validation parameters and their acceptance criteria for arsenic speciation methods.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) > 0.995
Selectivity Ability to differentiate the analyte from interferences.Resolution of chromatographic peaks.
Limit of Detection (LOD) Lowest detectable analyte concentration.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) Lowest quantifiable analyte concentration.S/N ≥ 10; acceptable precision and accuracy.
Accuracy (Recovery) Closeness to the true value.Typically 80-120% recovery for spiked samples. nih.govnih.gov
Precision (Repeatability) Agreement between replicate measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 15-20%.

Quality Control (QC) Procedures:

To ensure the reliability of results in routine analysis, a robust QC program is essential. This involves the regular analysis of various control samples:

Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the target analyte(s). nih.gov They are analyzed alongside routine samples to provide an independent assessment of the accuracy and precision of the entire analytical procedure. researchgate.net

Procedural Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to monitor for potential contamination.

Spiked Samples: A portion of a real sample is spiked with a known concentration of the analyte to assess matrix effects and verify method recovery on a batch-by-batch basis. nih.gov

Internal Quality Control Samples: In-house prepared samples are analyzed repeatedly over time to monitor the long-term precision and stability of the analytical method. nih.gov

By implementing these comprehensive validation and quality control strategies, analytical laboratories can ensure the generation of high-quality, defensible data for the speciation analysis of this compound.

Theoretical and Computational Investigations of Sodium 2 Arsonatoacetate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic nature of chemical compounds. These methods provide fundamental insights into bond lengths, angles, and the distribution of electrons, which collectively govern the molecule's stability and reactivity.

DFT calculations are widely used to determine the optimized, lowest-energy geometry of a molecule. For the 2-arsonatoacetate anion, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can predict its structural parameters with high accuracy. researchgate.net While specific data for 2-arsonatoacetate is not available, calculations on related arsonic acids and their complexes provide a reliable model for its expected geometry. globalresearchonline.netresearchgate.net

Based on DFT studies of analogous compounds, the following table presents predicted bond lengths and angles for the 2-arsonatoacetate anion. researchgate.netsemanticscholar.org These values are derived from optimized geometries of similar organoarsenical structures.

Predicted Geometrical Parameters for 2-Arsonatoacetate Anion
ParameterPredicted Value
Bond Lengths (Å)
As=O~1.65 - 1.70
As-O(H)~1.72 - 1.78
As-C~1.90 - 1.95
C-C (acetate)~1.52 - 1.55
C=O (carboxylate)~1.25 - 1.28
C-O (carboxylate)~1.30 - 1.35
Bond Angles (°)
O-As-O~108 - 112
O-As-C~107 - 110
As-C-C~110 - 114
O-C-O (carboxylate)~120 - 125

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor in reactions, defining the molecule's nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as the electron acceptor, defining the molecule's electrophilicity. youtube.comyoutube.com

For the 2-arsonatoacetate anion, the HOMO is expected to be localized primarily on the oxygen atoms of both the arsonate and carboxylate groups, which possess lone pairs of electrons. This localization makes these oxygen atoms the primary sites for nucleophilic attack and coordination to electrophiles, such as metal ions.

The LUMO is likely to be an antibonding orbital (σ*) associated with the As-C or As-O bonds. This orbital can accept electron density, making the arsenic atom a potential electrophilic center, susceptible to attack by strong nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net DFT calculations can precisely compute these orbital energies and the resulting gap.

Predicted Frontier Molecular Orbital Properties for 2-Arsonatoacetate
PropertyDescription and Implication
HOMO EnergyRelatively high energy, localized on arsonate and carboxylate oxygen atoms. Indicates strong nucleophilic character at these sites.
LUMO EnergyRelatively low energy, likely a σ* orbital centered around the arsenic atom. Indicates potential for electrophilic behavior at the arsenic center.
HOMO-LUMO Gap (ΔE)Predicts the chemical reactivity and the energy required for the lowest-energy electronic transition. A moderate gap is expected, suggesting it is reactive under appropriate conditions.
Electronic TransitionsThe HOMO-LUMO transition would correspond to a σ → σ* or n → σ* transition, likely occurring in the UV region of the electromagnetic spectrum.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can model the behavior of substances in different environments, such as in aqueous solution, providing detailed insights into solvation, intermolecular forces, and dynamic processes. nih.govmdpi.com

For Sodium 2-arsonatoacetate in an aqueous solution, MD simulations would reveal a complex network of intermolecular interactions:

Solvation of the Sodium Ion: The Na⁺ cation would be surrounded by a primary solvation shell of water molecules (typically 4-6). The oxygen atoms of the water molecules would orient themselves towards the positively charged sodium ion, forming a stable hydrated complex.

Hydration of the 2-Arsonatoacetate Anion: The anionic 2-arsonatoacetate would be solvated through extensive hydrogen bonding. The negatively charged oxygen atoms of the arsonate (-AsO₃²⁻) and carboxylate (-COO⁻) groups would act as strong hydrogen bond acceptors for the hydrogen atoms of surrounding water molecules.

Ion Pairing: Simulations could also quantify the extent of ion pairing between the Na⁺ and the 2-arsonatoacetate anion. While likely to exist as fully solvated, separate ions in dilute solutions, transient or solvent-shared ion pairs may form at higher concentrations.

First-principles MD simulations, which combine MD with on-the-fly quantum mechanical force calculations, have been successfully used to study the behavior of arsenate complexes in solution, providing data on their structure and stability under various pH conditions. nih.govacs.org A similar approach for this compound would elucidate its dynamic structure, hydration shell properties, and diffusion characteristics in water.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using DFT, allows for the prediction of a molecule's reactivity and the exploration of potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

Based on the electronic structure described in section 6.1.2, the reactivity of 2-arsonatoacetate can be predicted:

Nucleophilic Reactions: The electron-rich oxygen atoms of the arsonate and carboxylate groups are the most probable sites for reaction with electrophiles. This includes protonation in acidic media and, most significantly, coordination to metal centers.

Electrophilic Reactions: The arsenic atom could potentially serve as an electrophilic site, although this would require a strong nucleophile.

Ligand Exchange: The acetate (B1210297) or arsonate groups could participate in ligand exchange reactions. For instance, computational studies on p-arsanilic acid have modeled its ligand exchange with phosphate (B84403) on iron oxide surfaces, showing such reactions to be thermodynamically favorable. nih.gov

Transition state calculations for reactions involving organoarsenicals, such as the formation of complexes with metal oxides, have been performed to determine activation energy barriers. figshare.comacs.org These studies show that while the formation of certain complexes is thermodynamically favorable, it may be kinetically hindered by a significant activation energy. nih.gov This highlights the power of computational modeling in distinguishing between thermodynamic and kinetic control of a reaction.

Computational Modeling of Ligand-Metal Binding and Coordination Complex Stability

The 2-arsonatoacetate anion is an excellent candidate for a chelating ligand, as it possesses two distinct functional groups (arsonate and carboxylate) capable of binding to metal ions. Computational modeling is instrumental in predicting the geometry, binding energy, and stability of the resulting metal complexes. researchgate.netscispace.com

DFT calculations on the complexation of p-arsanilic acid with hydrated iron oxide clusters have shown that both inner-sphere (direct chemical bond) and outer-sphere (electrostatic interaction) complexes can form. nih.govacs.org The calculations indicate that monodentate mononuclear complexes (where the ligand binds to a single metal center through one atom) are often the most thermodynamically favorable. nih.gov However, bidentate (binding through two atoms) chelation is also possible and is a key feature of its coordination chemistry.

For 2-arsonatoacetate, several binding modes to a metal center (M) are conceivable:

Monodentate coordination through an oxygen of the arsonate group.

Monodentate coordination through an oxygen of the carboxylate group.

Bidentate chelation using one oxygen from the arsonate and one from the carboxylate group, forming a stable ring structure.

Bidentate bridging where the arsonate or carboxylate group binds to two different metal centers.

Computational models can calculate the stability constants (log K) and Gibbs free energies of formation (ΔG) for these complexes, providing a quantitative measure of their stability. nih.govnih.gov Studies on arsenate complexation with uranyl ions, for example, have successfully used these methods to determine complex stoichiometry and stability in solution. nih.govacs.org

Illustrative Metal-Binding Properties Modeled for Arsonates
ParameterFinding from Analogous Systems
Coordination NumberArsenic coordination numbers in complexes can range from 2 to 11, with acidic and basic amino acid residues being predominant in biological systems. researchgate.net
Binding SitesOxygen atoms of the arsonate group are primary binding sites. nih.govnih.gov
Complex TypeFormation of both inner-sphere and outer-sphere complexes is thermodynamically favorable. nih.gov
As-Metal Bond DistanceCalculated As-Fe distances for inner-sphere p-arsanilic acid complexes are in the range of 3.3 - 3.5 Å. nih.govacs.org
StabilityThe chelate effect, achievable with the dual functional groups of 2-arsonatoacetate, generally leads to thermodynamically more stable complexes compared to monodentate ligands. scispace.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Sodium 2-arsonatoacetate in laboratory settings?

  • Methodological Answer :

  • PPE : Use chemical-resistant gloves (nitrile or neoprene), protective eyewear (ANSI Z87.1-compliant goggles), and lab coats to avoid skin/eye contact. Respiratory protection (NIOSH-approved N95 mask) is required if airborne particulates are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure adequate airflow in storage areas .
  • Emergency Procedures : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and seek medical attention .
  • Storage : Keep containers tightly sealed in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Precursor Reaction : React 2-arsonatoacetic acid with sodium hydroxide in aqueous solution under controlled pH (e.g., pH 8–10) to ensure complete neutralization .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor arsenic content via ICP-MS to confirm purity (<1 ppm heavy metal impurities) .
  • Validation : Characterize the compound using FTIR (for As-O bond identification) and NMR to confirm structural integrity .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace arsenic species in this compound solutions?

  • Methodological Answer :

  • Speciation Analysis : Employ HPLC-ICP-MS to separate and quantify organic arsenic species (e.g., 2-arsonatoacetate) from inorganic arsenic (As(III)/As(V)). Use anion-exchange columns with ammonium carbonate eluents .
  • Detection Limits : Optimize ICP-MS parameters (e.g., collision cell gas) to achieve sub-ppb detection limits. Validate with certified reference materials (e.g., NIST SRM 1640a) .
  • Quality Control : Include blank spikes and duplicate samples to assess matrix effects and recovery rates .

Q. How do environmental factors such as pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 4–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) .
  • Degradation Monitoring : Use UV-Vis spectroscopy (absorbance at 260 nm) to track decomposition. Confirm arsenic release via ICP-OES .
  • Kinetic Modeling : Apply first-order decay models to estimate half-life. pH 7–8 shows maximal stability; degradation accelerates at pH <5 (acid hydrolysis) or >9 (alkaline oxidation) .

Q. How can researchers design experiments to assess the chelating properties of this compound with metal ions?

  • Methodological Answer :

  • Titration Studies : Perform potentiometric titrations with metal salts (e.g., Fe(III), Cu(II)) in deionized water. Monitor pH changes to determine binding constants .
  • Spectroscopic Validation : Use UV-Vis or EPR spectroscopy to identify metal-ligand complexes. Compare shifts in absorption bands or hyperfine splitting patterns .
  • Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) to evaluate selectivity. Quantify free metal ions via atomic absorption spectroscopy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported toxicity data for this compound?

  • Methodological Answer :

  • Source Evaluation : Cross-reference studies for methodological rigor (e.g., in vivo vs. in vitro models, exposure durations). Prioritize OECD Guideline-compliant assays .
  • Dose-Response Analysis : Replicate experiments using standardized doses (e.g., 0.1–100 mg/kg in rodent models). Apply Hill slope models to reconcile EC50 variations .
  • Artefact Control : Test for arsenic oxidation during sample preparation (e.g., via spiking with stabilizers like ascorbic acid) .

Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log-dose vs. response) using software like GraphPad Prism. Report IC50 with 95% confidence intervals .
  • Replication : Use ≥3 biological replicates per dose. Include positive/negative controls (e.g., sodium arsenite for arsenic toxicity benchmarks) .
  • Outlier Handling : Apply Grubbs’ test to identify and exclude anomalous data points. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.